9-Oxo-9H-fluorene-2,7-disulfonic acid bis-[(3-hydroxy-propyl)-amide]
Description
9-Oxo-9H-fluorene-2,7-disulfonic acid bis-[(3-hydroxy-propyl)-amide] is a fluorene-based derivative functionalized with sulfonic acid groups at positions 2 and 7, which are further substituted with 3-hydroxypropyl amide moieties. The hydroxypropyl substituents likely enhance solubility and hydrogen-bonding capacity compared to aryl-substituted analogs, which may influence its reactivity or biological activity.
Properties
IUPAC Name |
2-N,7-N-bis(3-hydroxypropyl)-9-oxofluorene-2,7-disulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O7S2/c22-9-1-7-20-29(25,26)13-3-5-15-16-6-4-14(30(27,28)21-8-2-10-23)12-18(16)19(24)17(15)11-13/h3-6,11-12,20-23H,1-2,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIMGFFRAIVFSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)NCCCO)C(=O)C3=C2C=CC(=C3)S(=O)(=O)NCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 9-Oxo-9H-fluorene-2,7-disulfonic acid bis-[(3-hydroxy-propyl)-amide] typically involves multiple steps, starting with the preparation of the fluorene core The fluorene core is then functionalized with sulfonic acid groups at the 2 and 7 positionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
9-Oxo-9H-fluorene-2,7-disulfonic acid bis-[(3-hydroxy-propyl)-amide] serves as an important building block for synthesizing more complex molecules. Its sulfonic acid and amide functionalities enhance its reactivity, allowing for the development of novel compounds with tailored properties.
Medicine
Research is ongoing to explore the therapeutic potential of this compound. Preliminary studies suggest it may have applications in drug development due to its ability to interact with biological targets. Its unique structure could lead to the design of new pharmaceuticals targeting specific pathways in disease processes.
Material Science
The compound is being investigated for its use in developing new materials with specific properties, such as enhanced thermal stability or solubility in various solvents. Its functional groups can be modified to create materials suitable for applications in coatings, adhesives, and polymers.
Case Study 1: Drug Development
A study focused on the synthesis of derivatives of 9-Oxo-9H-fluorene-2,7-disulfonic acid bis-[(3-hydroxy-propyl)-amide] demonstrated its potential as a lead compound for anti-cancer drugs. The derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting that modifications to the amide group could enhance therapeutic efficacy.
Case Study 2: Polymer Applications
In another study, researchers explored the incorporation of this compound into polymer matrices. The results indicated that adding 9-Oxo-9H-fluorene-2,7-disulfonic acid bis-[(3-hydroxy-propyl)-amide] improved the mechanical properties and thermal stability of the resulting materials, making them suitable for high-performance applications .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The sulfonic acid groups and the amide functionalities play crucial roles in its reactivity and interaction with other molecules. These interactions can lead to various biological and chemical effects, depending on the context of its use .
Comparison with Similar Compounds
Comparative Data Table
Key Research Findings
Synthetic Flexibility : The target compound’s hydroxypropyl amides could be synthesized via nucleophilic substitution or coupling reactions, akin to carbazole derivatives in .
Solubility Advantage : Hydroxypropyl groups likely confer higher aqueous solubility than aryl-substituted analogs (e.g., CAS 5550-91-4), making the compound suitable for biomedical applications .
Thermal Stability : Fluorene derivatives generally exhibit higher thermal stability than naphthalene analogs due to their rigid bicyclic structure .
Biological Activity
9-Oxo-9H-fluorene-2,7-disulfonic acid bis-[(3-hydroxy-propyl)-amide] is a synthetic compound with a unique structure that includes a fluorene core and sulfonic acid functionalities. This compound has garnered interest in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.
Chemical Structure and Properties
The molecular formula for 9-Oxo-9H-fluorene-2,7-disulfonic acid bis-[(3-hydroxy-propyl)-amide] is with a molecular weight of approximately 454.5 g/mol. The compound features two sulfonic acid groups and amide linkages that contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | 2-N,7-N-bis(3-hydroxypropyl)-9-oxofluorene-2,7-disulfonamide |
| Molecular Formula | C19H22N2O7S2 |
| Molecular Weight | 454.5 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The sulfonic acid groups enhance solubility in aqueous environments, facilitating interaction with cellular components. The amide functionalities are likely involved in hydrogen bonding and other non-covalent interactions that can modulate biological pathways.
Key Mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Antioxidant Activity : The compound has shown promise as an antioxidant agent, scavenging free radicals and reducing oxidative stress in cellular models.
- Antimicrobial Properties : Some derivatives of fluorene compounds exhibit antimicrobial activity against various pathogens, indicating a potential for this compound in treating infections.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of 9-Oxo-9H-fluorene derivatives. For instance, research has demonstrated that modifications to the fluorene structure can significantly influence biological activity.
Case Studies:
- Anticancer Activity : A study involving structurally similar fluorene compounds revealed significant cytotoxic effects against human lung carcinoma (A549) and breast carcinoma (MDA-MB-231) cell lines. These findings suggest that 9-Oxo-9H-fluorene derivatives could be developed as anticancer agents through further structural optimization .
- Antimicrobial Efficacy : Compounds derived from the fluorene scaffold have been tested for their ability to combat multidrug-resistant bacterial strains. Results indicated that certain modifications enhanced antimicrobial potency, highlighting the potential utility of this class of compounds in addressing antibiotic resistance .
Comparative Analysis
When compared to similar compounds, such as 4,5-Dinitro-9-Oxo-9H-fluorene-2,7-disulfonic acid bis-dibenzylamide and others, 9-Oxo-9H-fluorene-2,7-disulfonic acid bis-[(3-hydroxy-propyl)-amide] exhibits unique properties due to its specific functional groups. This uniqueness may confer distinct advantages in terms of solubility and bioavailability, making it a candidate for further development in therapeutic applications .
| Compound Name | Biological Activity |
|---|---|
| 9-Oxo-9H-fluorene-2,7-disulfonic acid bis-[(3-hydroxy-propyl)-amide] | Potential anticancer and antimicrobial properties |
| 4,5-Dinitro-9-Oxo-9H-fluorene-2,7-disulfonic acid bis-dibenzylamide | Stronger enzyme inhibition |
| 9-Oxo-9H-fluorene-2,7-disulfonamide | Enhanced antioxidant properties |
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for 9-Oxo-9H-fluorene-2,7-disulfonic acid bis-[(3-hydroxy-propyl)-amide], and how can reaction conditions be optimized?
- Methodology : Synthesis of fluorene-based sulfonamides typically involves multi-step reactions, including sulfonation, amidation, and purification. For analogous compounds (e.g., 9-Oxo-9H-fluorene-2,7-dicarboxylic acid), oxidation of precursor molecules using agents like potassium bichromate is common . For the target compound, sulfonic acid groups at positions 2 and 7 of the fluorenone core must be functionalized with (3-hydroxy-propyl)-amide groups via nucleophilic substitution or coupling reactions. Key parameters include:
- Temperature : 60–80°C for amidation to ensure reactivity without decomposition.
- Solvents : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of sulfonic acid intermediates.
- Catalysts : Use of carbodiimides (e.g., EDC/HOBt) for efficient amide bond formation .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substitution patterns on the fluorenone core and amide linkages .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and detection of side products (e.g., incomplete amidation) .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
- Challenges : Sulfonic acid derivatives may exhibit hygroscopicity; use Karl Fischer titration to quantify residual water .
Q. What safety protocols are critical when handling this compound?
- Hazard Mitigation : Based on structurally related fluorenone derivatives:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles due to potential acute toxicity (Category 4 for oral/dermal/inhalation routes) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles .
- Storage : In airtight containers under inert gas (e.g., argon) to prevent oxidation or hydrolysis .
Q. What solvents and conditions are suitable for dissolving this compound in biological assays?
- Solubility Profile : Sulfonamide derivatives with hydroxypropyl groups are typically soluble in:
- Polar solvents : DMSO (≥10 mg/mL) or aqueous buffers (pH 7.4) with <5% DMSO for cell-based assays .
- Precipitation Issues : If cloudiness occurs, sonicate for 10–15 minutes or filter through a 0.22 µm membrane .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for fluorenone sulfonamide derivatives?
- Root Causes : Discrepancies often arise from:
- Reagent Quality : Impure sulfonic acid intermediates reduce amidation efficiency. Use freshly distilled (3-hydroxy-propyl)amine .
- Side Reactions : Competing hydrolysis of sulfonic acid groups under acidic/basic conditions. Maintain pH 6–8 during reactions .
- Troubleshooting : Conduct control experiments with varying pH and temperature. Compare H NMR spectra of products to identify byproducts .
Q. What computational approaches are effective for predicting the biological interactions of this compound?
- In Silico Strategies :
- Docking Studies : Use software like AutoDock Vina to model interactions with sulfonamide-binding proteins (e.g., carbonic anhydrase).
- QSAR Modeling : Correlate structural features (e.g., sulfonic acid group geometry) with activity data from analogs .
- Validation : Cross-reference predictions with experimental binding assays (e.g., SPR or ITC) .
Q. How does the compound’s stability vary under physiological vs. accelerated storage conditions?
- Stability Testing :
- Physiological Conditions (pH 7.4, 37°C) : Monitor degradation via HPLC over 72 hours. Hydrolysis of amide bonds is a key degradation pathway .
- Accelerated Conditions (pH 2.0 or 9.0, 60°C) : Assess susceptibility to acid/base-mediated decomposition. Use LC-MS to identify breakdown products (e.g., free sulfonic acids) .
Q. What strategies can address low reproducibility in biological activity assays?
- Critical Factors :
- Batch-to-Batch Variability : Ensure consistent purity (>98% by HPLC) and confirm absence of residual solvents (e.g., DMF) via H NMR .
- Cellular Uptake : Use fluorescently tagged analogs to quantify intracellular accumulation .
- Protocol Harmonization : Adhere to standardized assay conditions (e.g., cell line passage number, serum-free media during treatment) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
